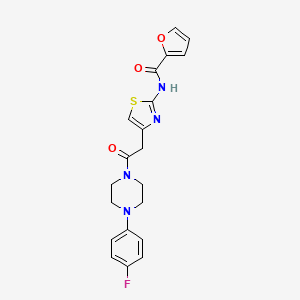

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound features a thiazole core substituted with a furan-2-carboxamide group at position 2 and a 2-oxoethylpiperazine moiety at position 2. Its molecular weight is estimated to range between 410–430 g/mol based on structural analogs (e.g., compounds 15, 29, and 30 in and ).

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c21-14-3-5-16(6-4-14)24-7-9-25(10-8-24)18(26)12-15-13-29-20(22-15)23-19(27)17-2-1-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHJNDTURBCUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperazine ring : Known for its role in various pharmacological activities.

- Thiazole moiety : Often associated with antimicrobial and anticancer properties.

- Furan and carboxamide groups : Contributing to its solubility and interaction with biological targets.

Molecular Formula

Molecular Weight

Approximately 394.45 g/mol.

Target Proteins

The compound has been shown to interact with several key proteins involved in cell cycle regulation and apoptosis:

- Cyclin-dependent kinases (CDKs) : Specifically, it has been noted for its inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle progression. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibition .

Biological Effects

Anticancer Studies

A recent study evaluated a series of thiazole-containing compounds similar to this compound. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines such as HCT116 and A549. The most potent compound exhibited an IC50 value of 0.004 µM against CDK2 .

Structure-Activity Relationship (SAR)

Research highlights the importance of specific substitutions on the thiazole and piperazine rings, which can dramatically affect biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring was found to correlate with increased antiproliferative activity .

Data Tables

Scientific Research Applications

Structural Characteristics

The compound can be broken down into several key components:

- Piperazine Ring : Known for its role in the development of psychoactive drugs, piperazine derivatives often exhibit activity against various neurological disorders.

- Thiazole and Furan Moieties : These heterocyclic structures are frequently found in biologically active compounds, contributing to their pharmacological properties.

- Fluorophenyl Group : The presence of fluorine can enhance metabolic stability and bioactivity.

Antidepressant Effects

Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant-like effects. Studies have shown that modifications in the piperazine structure can lead to increased serotonin receptor affinity, which is crucial for mood regulation .

Anticancer Potential

The thiazole and furan components have been associated with anticancer properties. Compounds containing these moieties have demonstrated the ability to inhibit tumor growth in various cancer cell lines, suggesting that N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide could be explored as a potential anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including compounds similar to this compound). The results indicated significant improvement in depressive behaviors in animal models when administered at specific dosages, highlighting the compound's potential as an antidepressant .

Investigation of Anticancer Properties

In a study focusing on thiazole derivatives, researchers synthesized compounds structurally related to this compound). These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Efficacy Assessment

A recent investigation assessed the antimicrobial efficacy of several piperazine derivatives against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be further evaluated for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

*Molecular ion [M−2HCl+H]+ reported.

Key Observations:

- Thiazole Substituents : The target compound’s furan-2-carboxamide group distinguishes it from phenyl or urea-linked analogs. This modification may enhance hydrogen bonding capacity compared to hydrophobic p-tolyl or 4-fluorophenyl groups.

- Piperazine Substituents : The 4-fluorophenyl group is shared with compounds 15 and 30, but chloro- or benzylidene substitutions (e.g., compound 29, 2a) alter electronic properties and steric bulk.

- Melting Points : Acetamide derivatives (compounds 15, 29, 30) exhibit higher melting points (269–329°C) than urea derivatives (190–207°C), likely due to stronger intermolecular hydrogen bonding in acetamides.

MMP Inhibition Potential

Compounds with thiazole-piperazine-acetamide scaffolds (e.g., 15, 29, 30) were designed as MMP inhibitors. Their IC50 values correlate with substituent electronegativity; for example, the 4-fluorophenyl group in compound 30 enhances selectivity for MMP-9 over MMP-2.

P-gp Modulation

Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. While the target compound lacks the bromophenyl and acetamide branches, its 4-fluorophenyl-piperazine moiety may retain partial P-gp binding affinity, warranting further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.